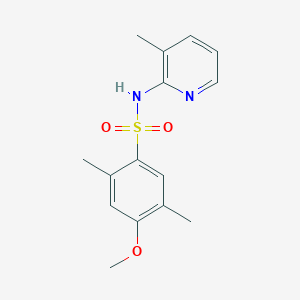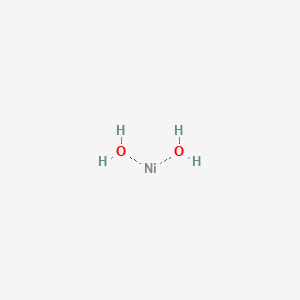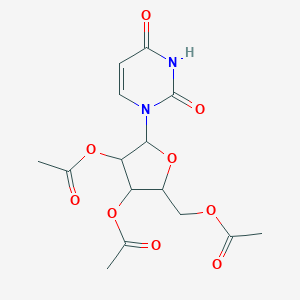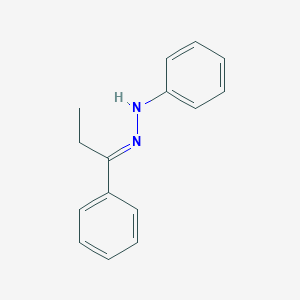
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MDB or MDBS. MDBS has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
MDBS is believed to exert its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. MDBS inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemische Und Physiologische Effekte
MDBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, MDBS has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. MDBS has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
MDBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-tumor and anti-inflammatory activity in vitro and in vivo. However, there are also some limitations to using MDBS in lab experiments. Its mechanism of action is not fully understood, and its efficacy and toxicity in humans have not been established.
Zukünftige Richtungen
MDBS has potential as a therapeutic agent for cancer and inflammation, but further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans. Some future directions for research on MDBS include:
1. Investigating the effects of MDBS on other signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways.
2. Studying the pharmacokinetics and pharmacodynamics of MDBS in vivo to determine its efficacy and toxicity in animal models.
3. Developing novel formulations of MDBS, such as nanoparticles or liposomes, to improve its bioavailability and targeting.
4. Testing the combination of MDBS with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
In conclusion, MDBS is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to exhibit anti-tumor and anti-inflammatory activity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans.
Synthesemethoden
The synthesis of MDBS involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridylamine. The reaction takes place in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MDBS has been studied for its potential therapeutic applications in various diseases, such as cancer and inflammation. It has been found to exhibit anti-tumor activity in vitro and in vivo. MDBS has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro.
Eigenschaften
Produktname |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H18N2O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
InChI-Schlüssel |
LEZGLKKXEOFTCS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Kanonische SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
